molecular formula C33H37F2N7O4 B7948654 Golvatinib CAS No. 1196681-49-8

Golvatinib

Numéro de catalogue B7948654
Numéro CAS: 1196681-49-8
Poids moléculaire: 633.7 g/mol
Clé InChI: UQRCJCNVNUFYDX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Golvatinib, also known as E-7050, is a small molecule that has been investigated for the treatment of Platinum-Resistant Squamous Cell Carcinoma of the Head and Neck . It is a highly potent, ATP-competitive inhibitor of c-Met and multiple members of the Eph receptor family, as well as c-Kit and Ron .


Molecular Structure Analysis

This compound has a molecular formula of C33H37F2N7O4 and an average molecular weight of 633.701 . It belongs to the class of organic compounds known as diarylethers, which are organic compounds containing the dialkyl ether functional group .


Chemical Reactions Analysis

This compound has been tested in a phase I dose-escalation clinical trial, where it was administered orally, once daily, continuously . The maximum tolerated dose (MTD) was determined to be 400 mg once daily . The pharmacokinetics demonstrated high variability, although the maximum plasma concentration and area under the plasma concentration–time curve increased with dose .

Applications De Recherche Scientifique

  • Phase I Studies on Advanced Solid Tumors : Golvatinib has been evaluated in Phase I dose-finding studies for its effects on patients with advanced solid tumors. It was administered orally to patients who had previously undergone approved therapy but showed progression. The primary objective was to determine the maximum tolerated dose (MTD) and evaluate safety, pharmacokinetics (PK), pharmacodynamics (PD) biomarkers, and efficacy. Results indicated manageable toxicity at an MTD of 400 mg once daily, and preliminary PD analysis showed evidence of c-Met target modulation (Doi et al., 2012) (Daniele et al., 2012).

  • Combination with Sorafenib in Hepatocellular Carcinoma (HCC) : A Phase I/II study investigated this compound in combination with Sorafenib for advanced HCC. This study explored the additive cell killing effect of this combination, aiming to establish the MTD and evaluate the combination's safety and efficacy (O'Neil et al., 2013).

  • Combination with Lenvatinib in Various Cancer Models : this compound has been combined with Lenvatinib, another multi-tyrosine kinase inhibitor, to maximize anti-angiogenesis activity in preclinical cancer models. This combination was shown to inhibit pericyte-mediated vessel stabilization and infiltration of specific macrophage subsets, resulting in perfusion disorders and apoptosis in thyroid and endometrial cancer models (Nakazawa et al., 2015).

  • Potential in Overcoming VEGFR Inhibitor Resistance : Research suggests that this compound, in combination with other drugs, might overcome resistance to VEGFR inhibitors in tumors. This combination therapy has shown synergistic antitumor activity and decreased tumor vessel density in mouse models (Kawano et al., 2013).

  • Role in Hepatitis A Virus Neutralization : In a study focused on hepatitis A virus (HAV), this compound was identified as a promising drug candidate for blocking HAV infection, based on in silico docking studies and cell-based antiviral assays. This research suggests that this compound could function as a lead compound for anti-HAV drug development (Cao et al., 2019).

Safety and Hazards

While specific safety data sheets for Golvatinib were not found, it is generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound .

Orientations Futures

Golvatinib has shown significant antitumor effects in mouse xenograft models of cancer cell lines with MET gene amplification . The development of new strategies to improve the clinical outcomes and minimize the toxic effects of VEGFR inhibitors like this compound is required . The combination therapy using VEGFR inhibitors with Met inhibitors may be effective for overcoming resistance to VEGFR inhibitors .

Relevant Papers The relevant papers analyzed include a Phase I, Dose-Escalation Study of the Multitargeted Receptor Tyrosine Kinase Inhibitor, this compound , and a study on the multitargeting strategy using lenvatinib and this compound . These papers provide valuable insights into the potential of this compound as a treatment for various cancers.

Propriétés

IUPAC Name

1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRCJCNVNUFYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C(=O)NC3=NC=CC(=C3)OC4=CC(=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37F2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239155
Record name Golvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

928037-13-2
Record name Golvatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928037132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Golvatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Golvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40239155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOLVATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516Z3YP58E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Golvatinib
Reactant of Route 2
Reactant of Route 2
Golvatinib
Reactant of Route 3
Reactant of Route 3
Golvatinib
Reactant of Route 4
Reactant of Route 4
Golvatinib
Reactant of Route 5
Reactant of Route 5
Golvatinib
Reactant of Route 6
Reactant of Route 6
Golvatinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.